molecular formula C14H10FNO5 B8380371 [1,1'-Biphenyl]-2-carboxylicacid,5'-fluoro-2'-methoxy-4-nitro-

[1,1'-Biphenyl]-2-carboxylicacid,5'-fluoro-2'-methoxy-4-nitro-

Cat. No.: B8380371
M. Wt: 291.23 g/mol
InChI Key: DSKXMYDAIFCFOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5’-Fluoro-2’-methoxy-4-nitro-2-biphenylcarboxylic acid is an organic compound with a complex structure that includes a biphenyl core substituted with fluoro, methoxy, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Fluoro-2’-methoxy-4-nitro-2-biphenylcarboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

5’-Fluoro-2’-methoxy-4-nitro-2-biphenylcarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Reduction: Reduction of the nitro group yields 5’-Fluoro-2’-methoxy-4-amino-2-biphenylcarboxylic acid.

    Substitution: Substitution reactions can lead to various derivatives depending on the nucleophile used.

Scientific Research Applications

5’-Fluoro-2’-methoxy-4-nitro-2-biphenylcarboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5’-Fluoro-2’-methoxy-4-nitro-2-biphenylcarboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluoro and methoxy groups can influence the compound’s binding affinity and specificity for its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-Fluoro-2’-methoxy-4-nitro-2-biphenylcarboxylic acid is unique due to its specific substitution pattern on the biphenyl core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C14H10FNO5

Molecular Weight

291.23 g/mol

IUPAC Name

2-(5-fluoro-2-methoxyphenyl)-5-nitrobenzoic acid

InChI

InChI=1S/C14H10FNO5/c1-21-13-5-2-8(15)6-11(13)10-4-3-9(16(19)20)7-12(10)14(17)18/h2-7H,1H3,(H,17,18)

InChI Key

DSKXMYDAIFCFOF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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